molecular formula C7H10ClN3O2 B2626948 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride CAS No. 2375273-33-7

5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride

Cat. No. B2626948
M. Wt: 203.63
InChI Key: PLKMLUCVVFHRIS-UHFFFAOYSA-N
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Description

The compound “5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride” is a derivative of tetrahydroimidazo[1,2-b]pyridazine . It has been synthesized and characterized in the context of anticancer activities . The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry .


Synthesis Analysis

The synthesis of this compound involves the -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties . The sulfonylation reaction was studied in the presence of different bases to increase its yield using the model reaction between tosyl chloride and the compound .


Molecular Structure Analysis

The molecular structure of this compound was validated using 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties . The sulfonylation reaction was performed in the presence of different bases .

Scientific Research Applications

Synthesis and Derivative Formation

5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials with novel properties. One study highlights its potential in generating various derivatives through reactions with different reagents, leading to compounds with significant biological activities (Abdelhamid et al., 2006). Another research avenue explores the cyclization reactions to produce conformationally restricted farnesyltransferase inhibitor analogues, showcasing its applicability in creating more metabolically stable drugs (Dinsmore et al., 2000).

Anticancer Activity

The compound and its derivatives have been evaluated for anticancer activities, demonstrating promising results against various cancer cell lines. In particular, derivatives synthesized bearing sulfonamides showed excellent activities comparable to standard drugs like 5-fluorouracil and etoposide against MCF-7 and SK-MEL-28 cancer cell lines, underscoring their potential as effective anticancer agents (Bourzikat et al., 2022).

Reactivity and Chemical Transformations

Research into the reactivity of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride and related compounds has yielded insights into their chemical behavior, facilitating the synthesis of novel heterocyclic structures. Studies have shown the formation of diverse derivatives through condensation reactions, highlighting the compound's utility in creating new molecules with potential biological and chemical applications (Vandyshev et al., 2015).

Novel Synthetic Approaches

Innovative synthetic methods utilizing 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride have been developed to access hydroimidazo[1,5-b]pyridazines, demonstrating the compound's versatility in organic synthesis. These methods allow for regio- and chemoselective formation of tetrahydroimidazo[1,5-b]pyridazines, opening up new avenues for the synthesis of complex heterocyclic compounds (Vandyshev et al., 2017).

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-8-6-2-1-3-9-10(5)6;/h4,9H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKMLUCVVFHRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2NC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride

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